molecular formula C47H69N13O8 B1495148 (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide CAS No. 121432-21-1

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide

Cat. No.: B1495148
CAS No.: 121432-21-1
M. Wt: 944.1 g/mol
InChI Key: LZCZGBCZVOUXDC-VIZOZCGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide is a synthetic peptide composed of eight amino acids: acetylated histidine, tryptophan, alanine, valine, glycine, histidine, leucine, and an amidated C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, histidine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as targeting specific receptors or pathways in disease models.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary widely and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2: A similar peptide with methionine instead of leucine at the C-terminus.

    Ac-His-Trp-Ala-Val-Gly-His-Leu-Ser-NH2: A variant with serine replacing leucine.

    Ac-His-Trp-Ala-Val-Gly-His-Leu-Thr-NH2: A peptide with threonine instead of leucine.

Uniqueness

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide is unique due to its specific sequence and the presence of an amidated C-terminus. This modification can enhance the peptide’s stability and bioactivity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H69N13O8/c1-21(2)11-34(46(54)67)60-47(68)31(14-27-18-56-20-59-27)39(51)35(62)15-32(48)45(66)36(22(3)4)41(53)42(63)23(5)37(49)43(64)29(12-25-16-57-33-10-8-7-9-28(25)33)40(52)44(65)30(38(50)24(6)61)13-26-17-55-19-58-26/h7-10,16-23,29-32,34,36-41,57H,11-15,48-53H2,1-6H3,(H2,54,67)(H,55,58)(H,56,59)(H,60,68)/t23-,29-,30-,31-,32?,34-,36-,37?,38?,39?,40?,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZGBCZVOUXDC-VIZOZCGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)C(C(=O)CC(C(=O)C(C(C)C)C(C(=O)C(C)C(C(=O)C(CC2=CNC3=CC=CC=C32)C(C(=O)C(CC4=CN=CN4)C(C(=O)C)N)N)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C(=O)[C@@H](CC1=CNC2=CC=CC=C21)C(C(=O)[C@@H](CC3=CN=CN3)C(C(=O)C)N)N)N)C(=O)C([C@H](C(C)C)C(=O)C(CC(=O)C([C@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H69N13O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Reactant of Route 2
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Reactant of Route 3
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Reactant of Route 4
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Reactant of Route 5
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Reactant of Route 6
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide

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